N~1~,N~2~-bis(3-phenylpropyl)phthalamide
Description
N¹,N²-Bis(3-phenylpropyl)phthalamide is a symmetric phthalamide derivative featuring two 3-phenylpropyl substituents on the phthalic acid diamide backbone.
Properties
Molecular Formula |
C26H28N2O2 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-N,2-N-bis(3-phenylpropyl)benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C26H28N2O2/c29-25(27-19-9-15-21-11-3-1-4-12-21)23-17-7-8-18-24(23)26(30)28-20-10-16-22-13-5-2-6-14-22/h1-8,11-14,17-18H,9-10,15-16,19-20H2,(H,27,29)(H,28,30) |
InChI Key |
HLONHMVUVAVESZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2C(=O)NCCCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2C(=O)NCCCC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Receptor 2: N¹,N²-Bis((1S,2S)-1-(4-phenylbutylcarbamoyl)-2-methylbutyl)phthalamide
Rivaroxaban Phthalamide Dimer
N¹,N²-Bis(3-((3-hydroxynaphthalen-2-yl)methylene-amino)propyl)phthalamide (H₄L)
- Structural Differences : Features hydroxynaphthyl Schiff base substituents, enabling metal coordination .
- Applications : Forms stable complexes with Cr(III), Fe(III), and Cu(II), suggesting the target compound’s phenylpropyl groups may limit metal-binding efficacy compared to H₄L’s chelating sites .
Pharmacological Analogs
N,N-Bis(3-phenylpropyl)ethylamine
- Structural Differences : Replaces the phthalamide core with an ethylamine backbone .
- Pharmacology : Acts as a smooth muscle relaxant via H3-receptor antagonism .
- Key Insight : The phenylpropyl moiety is critical for receptor interaction, but the phthalamide’s rigidity and hydrogen-bonding capacity may alter bioavailability compared to the flexible ethylamine derivative.
3-Phenylpropyl H3-Receptor Antagonists
- Activity : Para-chlorinated 3-phenylpropyl derivatives exhibit potent H3-receptor selectivity .
- Comparison : The target compound’s lack of electronegative substituents (e.g., Cl) may reduce receptor affinity but improve metabolic stability.
Material Science Analogs
3-Chloro-N-phenyl-phthalimide
- Structural Differences : Substitutes one amide group with chlorine, enhancing reactivity for polymerization .
- Applications: Serves as a monomer for polyimides, whereas the target compound’s bis-amide structure may favor hydrogen-bonded networks in materials .
Data Tables
Table 1: Physical and Structural Properties
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